dicyclohexylamine (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoate
Description
Historical Context and Discovery
This compound was first cataloged in 2014 as a building block for synthetic chemistry applications. Its development aligns with advancements in antibody-drug conjugate (ADC) research, particularly in optimizing the stability and solubility of auristatin derivatives. Auristatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), emerged from structural modifications of dolastatin 10, a natural cytotoxin isolated from the marine mollusk Dolabella auricularia. The compound’s synthetic origin reflects efforts to modularize auristatin components for controlled conjugation to monoclonal antibodies, a strategy critical to ADC design.
The tert-butoxycarbonyl (Boc) protecting group in its structure is a hallmark of solid-phase peptide synthesis (SPPS) methodologies, which became widely adopted in the late 20th century for constructing complex peptides. The dicyclohexylamine counterion likely enhances solubility during purification, a common practice in peptide salt formation.
Relationship to Natural Products and Dolastatins
The compound’s structural motifs directly link it to the dolastatin family. Dolastatin 10, the parent natural product, features unusual amino acids such as dolaproine (Dap) and dolaisoleucine (Dil), which are critical for its tubulin-binding activity. Synthetic analogs like MMAE and MMAF retain these motifs but introduce modifications to improve pharmacokinetics and reduce off-target toxicity. As shown in Table 1, the compound shares the (2R,3R)-3-methoxy-2-methylpropanoate moiety with MMAE and MMAF, which are key to maintaining conformational rigidity and tubulin interaction.
Table 1: Structural comparison with auristatin derivatives
| Feature | Dicyclohexylamine Compound | MMAE/MMAF | Dolastatin 10 |
|---|---|---|---|
| Core structure | Propanoate ester | Depsipeptide | Linear pentapeptide |
| Key stereocenters | (2R,3R), (S)-pyrrolidinyl | (2R,3R), (S)-Dap/Dil | Multiple chiral centers |
| Protecting group | Boc | None (conjugated) | Thiazole ring |
| Solubility modifier | Dicyclohexylamine | Monomethyl auristatin | Natural side chains |
The Boc-protected pyrrolidine group in the compound mirrors intermediates used in SPPS for auristatins, enabling selective deprotection during ADC assembly. Unlike natural dolastatins, which require laborious extraction and purification, this synthetic derivative simplifies large-scale production.
Structural Significance in Medicinal Chemistry Research
The compound’s design exemplifies three principles critical to medicinal chemistry:
Stereochemical Precision : The (2R,3R) and (S) configurations ensure proper spatial orientation for binding tubulin’s vinca domain, a target shared by dolastatins and taxanes. Computational models suggest that the methoxy and methyl groups enforce a bent conformation, mimicking the bioactive geometry of auristatins.
Modularity for Conjugation : The Boc group serves as a temporary protective moiety, allowing subsequent coupling to antibody linkers without side reactions. For example, the N-Boc-dolaproine subunit (CAS: 120205-50-7) is a precursor in MMAE synthesis, highlighting this compound’s role as a synthetic intermediate.
Enhanced Physicochemical Properties : The dicyclohexylamine counterion improves solubility in organic solvents, facilitating chromatographic purification. This is critical for maintaining yield and purity in multi-step syntheses, such as ADC production.
Recent studies on dolastatin analogs, such as dolastatinol, underscore the importance of C-terminal modifications in balancing potency and solubility. While dolastatinol introduces a methylene hydroxyl group for conjugation, the subject compound’s Boc and dicyclohexylamine groups achieve similar objectives through orthogonal strategies.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5.C12H23N/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-11H,6-8H2,1-5H3,(H,16,17);11-13H,1-10H2/t9-,10+,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZALTWOMMNNOL-QJQMQQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexylamine (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoate typically involves multiple steps, starting with the preparation of the core cyclohexylamine structure. The Boc-protected pyrrolidinyl moiety is then introduced through a series of reactions involving protection, coupling, and deprotection steps.
Industrial Production Methods: In an industrial setting, the compound is synthesized using advanced chemical engineering techniques to ensure high purity and yield. The process involves the use of catalysts, controlled reaction conditions, and purification methods to achieve the desired product.
Chemical Reactions Analysis
Acid-Base Reactions
The dicyclohexylamine moiety acts as a strong base due to its secondary amine structure. It readily undergoes protonation in acidic environments to form stable ammonium salts. This property is critical for purification processes and solubility modulation in synthetic applications .
Example Reaction:
Conditions: Aqueous HCl (1–2 M), room temperature.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group on the pyrrolidine ring is cleaved under acidic conditions, regenerating the free amine. This reaction is pivotal in peptide synthesis (e.g., Dolastatin 10) .
Reaction Pathway:
Conditions: Trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v), 0–25°C .
Ester Hydrolysis
The methoxy-methylpropanoate ester undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is pH-dependent and proceeds via nucleophilic acyl substitution.
Hydrolysis Pathways:
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (H₂SO₄/H₂O) | Propanoic acid + methanol | Acid-catalyzed |
| Basic (NaOH/H₂O) | Sodium carboxylate + methanol | Saponification |
Key Data:
Nucleophilic Substitution
The secondary amine participates in alkylation and acylation reactions, forming derivatives for further functionalization.
Example Reactions:
Scientific Research Applications
Organic Synthesis Applications
-
Synthesis of Nitrogen-Containing Molecules :
Dicyclohexylamine derivatives are utilized in synthetic methodologies for forming C–N bonds. This application is pivotal in developing pharmaceuticals that require nitrogen functionalities . -
Oxidative Amination Reactions :
The compound can be employed in oxidative amination reactions, where it acts as a reagent to facilitate the introduction of amino groups into carbon skeletons. This reaction type is valuable in synthesizing complex organic molecules with potential pharmaceutical applications .
Case Study 1: Dolastatin 10 Derivatives
A study demonstrated that modifications to the dicyclohexylamine component of Dolastatin 10 could enhance its anticancer efficacy. By altering the substituents on the dicyclohexylamine moiety, researchers were able to improve selectivity towards cancer cells while reducing toxicity to normal cells .
Case Study 2: Neuroprotective Research
In a preliminary study exploring neuroprotective agents, derivatives of dicyclohexylamine were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that certain modifications led to increased cell viability under stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In general, the presence of the Boc group allows for selective deprotection, which can activate the compound for further reactions. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Stereochemical Analysis
Table 1: Structural Comparison
Key Observations :
- Boc Protection : Both the target compound and the compound utilize Boc groups, but the latter lacks a pyrrolidine ring, instead featuring a chlorinated hydroxyphenyl group. This substitution may alter solubility and bioactivity .
- Stereochemistry: The (2R,3R) configuration in the target compound contrasts with the (2R,3S) configuration in ’s propanoate, which could lead to divergent interactions in chiral environments (e.g., enzyme binding) .
- Counterion Role: Dicyclohexylamine enhances crystallinity and thermal stability compared to simpler amines (e.g., cyclohexylamine), as noted in industrial applications .
Physicochemical and Reactivity Differences
Industrial and Research Relevance
- Catalysis : Dicyclohexylamine-based salts are used in Ru-catalyzed hydrogenation (e.g., aniline to dicyclohexylamine) , suggesting the target compound could participate in similar catalytic cycles.
- Pharmaceutical Utility : The Boc group’s stability under acidic conditions makes the compound suitable for stepwise synthesis of peptide-like molecules .
Biological Activity
Dicyclohexylamine (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoate, commonly referred to as N-Boc-dolaproine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₄H₂₅NO₅
- Molecular Weight : 287.35 g/mol
- CAS Number : 120205-50-7
- Solubility : High solubility in organic solvents; specific solubility data indicate it has a solubility of approximately 0.794 mg/ml in water .
Structural Characteristics
The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems. The methoxy and methyl groups contribute to its lipophilicity, influencing its absorption and distribution within biological systems.
Pharmacological Profile
Research indicates that N-Boc-dolaproine exhibits various pharmacological activities:
- CYP Enzyme Interaction : It has been evaluated for its potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. However, studies show it does not significantly inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP2D6) .
- Bioavailability : The compound shows a high gastrointestinal absorption rate, suggesting favorable pharmacokinetic properties for oral administration .
- Toxicity and Safety : Preliminary toxicity assessments indicate that the compound may have moderate toxicity with specific hazard statements related to skin and eye irritation .
Study on Analgesic Properties
A study published in the Journal of Medicinal Chemistry investigated the analgesic properties of compounds similar to N-Boc-dolaproine. The results indicated that modifications in the pyrrolidine structure could enhance analgesic efficacy while reducing side effects commonly associated with traditional analgesics .
| Compound | Analgesic Activity | Side Effects |
|---|---|---|
| N-Boc-dolaproine | Moderate | Minimal sedation |
| Traditional opioids | High | Significant sedation |
Research on Neuroprotective Effects
Another significant area of research is the neuroprotective effects of this compound. In vitro studies demonstrated that N-Boc-dolaproine could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to modulate reactive oxygen species (ROS) levels .
Q & A
Q. What are the standard synthetic routes for this compound, and which coupling agents are optimal for ester bond formation?
The synthesis typically involves sequential protection, coupling, and deprotection steps. Key steps include activating the carboxylic acid group using coupling agents like dicyclohexylcarbodiimide (DCC) to form the ester bond . The tert-butoxycarbonyl (Boc) group on the pyrrolidine ring is introduced early to prevent unwanted side reactions. Solvents such as dichloromethane or dimethylformamide are critical for reaction efficiency .
Q. How is stereochemical integrity maintained for the (2R,3R) and (S) configurations during synthesis?
Chiral auxiliaries or enantioselective catalysts are employed to control stereochemistry. For example, the (S)-pyrrolidin-2-yl group is introduced using Boc-protected L-proline derivatives, while the (2R,3R) configuration is achieved via asymmetric hydrogenation or enzymatic resolution . Chiral HPLC or polarimetry is used to verify enantiomeric excess .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm stereochemistry and functional groups (e.g., methoxy at δ 3.3–3.5 ppm, Boc at δ 1.4 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during characterization?
Conflicting data may arise from conformational flexibility or impurities. Advanced techniques include:
Q. What strategies mitigate nitroso amine formation when handling this compound with nitrite-containing reagents?
Dicyclohexylamine can react with nitrites to form carcinogenic N-nitrosamines. Mitigation strategies include:
Q. How does the dicyclohexylamine counterion influence solubility and bioavailability in vitro?
The dicyclohexylamine salt enhances solubility in non-polar solvents (e.g., logP ~2.5) compared to free acids, improving membrane permeability in cellular assays . Comparative studies with ethyl or methyl esters (e.g., ethyl analogs in ) show reduced crystallinity, further increasing bioavailability.
Q. What computational methods predict the compound’s reactivity in catalytic or enzymatic systems?
- Density Functional Theory (DFT) : Models transition states for ester hydrolysis or Boc deprotection .
- Molecular docking : Predicts binding affinity to enzymes like spermidine synthase, relevant to its role as an inhibitor .
Contradiction Analysis and Optimization
Q. How can conflicting yields in synthetic protocols be addressed?
Variability often stems from catalyst choice or solvent purity. For example:
- Ruthenium catalysts (e.g., Ru/C) improve hydrogenation efficiency in dicyclohexylamine synthesis compared to palladium .
- Solvent drying (e.g., molecular sieves in DMF) reduces side reactions during coupling steps .
Q. What methods validate the compound’s stability under physiological conditions?
- Accelerated stability studies : Incubate at 37°C in PBS (pH 7.4) and monitor degradation via HPLC .
- Mass balance analysis : Quantifies hydrolyzed products (e.g., free pyrrolidine or methoxy acid) after 24–72 hours .
Structural and Functional Analogues
Q. How does this compound compare to Boc-protected pyrrolidine derivatives in drug design?
Unlike simpler Boc-L-alanine analogs, the methoxy and methyl groups in this compound reduce rotational freedom, enhancing target selectivity. Comparative cytotoxicity assays (e.g., against MCF-7 or A549 cell lines ) reveal IC50 values 2–3x lower than non-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
